6-Bromo-2,7-dimethyl-2H-indazole CAS 1337879-59-0 properties
6-Bromo-2,7-dimethyl-2H-indazole CAS 1337879-59-0 properties
Executive Summary
6-Bromo-2,7-dimethyl-2H-indazole (CAS 1337879-59-0) is a specialized heterocyclic scaffold increasingly utilized in medicinal chemistry, particularly in the discovery of small-molecule kinase inhibitors and modulators of nuclear receptors. Unlike its 1H-indazole counterparts, the 2H-indazole tautomer offers a distinct vector presentation for substituents, altering the molecule's hydrogen bond acceptor/donor profile and metabolic stability.
This guide provides a comprehensive technical analysis of the compound, focusing on the regioselective synthesis necessitated by the 2H-tautomer preference, structural characterization to rule out isomeric impurities, and its utility as a cross-coupling partner in drug development.
Chemical Identity & Physicochemical Properties[1][2][3]
The presence of the methyl group at the C7 position is the defining structural feature of this molecule. It exerts a profound steric influence that governs both the synthetic pathway and the molecule's binding conformation in biological targets.
| Property | Specification |
| CAS Number | 1337879-59-0 |
| IUPAC Name | 6-Bromo-2,7-dimethyl-2H-indazole |
| Molecular Formula | C₉H₉BrN₂ |
| Molecular Weight | 225.09 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| pKa (Calc) | ~2.5 (Conjugate acid of N1) |
| LogP (Calc) | ~2.8 |
Synthetic Methodology: The Regioselectivity Challenge
Synthesizing 2H-indazoles via direct alkylation of 1H-indazoles typically yields a mixture of N1- and N2-alkylated products.[1] However, for 6-bromo-2,7-dimethyl-2H-indazole , the substituent at the C7 position plays a critical role in directing regioselectivity.
The "Steric Steering" Effect
In unsubstituted indazoles, N1-alkylation is thermodynamically favored. However, the 7-methyl group creates significant steric hindrance around the N1 nitrogen (peri-interaction). This steric clash destabilizes the transition state for N1-alkylation, thereby kinetically and thermodynamically favoring N2-alkylation .
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N1-Alkylation: Disfavored due to steric clash between the incoming methyl group and the C7-methyl.
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N2-Alkylation: Favored as the N2 position is remote from the C7-methyl group.
Optimized Synthetic Protocol
The following protocol maximizes the yield of the 2H-isomer while minimizing the formation of the N1-byproduct.
Reagents:
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Substrate: 6-Bromo-7-methyl-1H-indazole (1.0 equiv)
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Electrophile: Iodomethane (MeI) (1.2 equiv)
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Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) — Preferred over NaH for milder control.
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Solvent: DMF or Acetone (Anhydrous)
Step-by-Step Methodology:
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Dissolution: Dissolve 6-bromo-7-methyl-1H-indazole in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N₂).
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Deprotonation: Add Cs₂CO₃ and stir at room temperature for 30 minutes. The solution may darken as the indazolyl anion forms.
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Alkylation: Cool the mixture to 0°C. Add Iodomethane dropwise to prevent exotherms that could degrade regioselectivity.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS.
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Workup: Quench with water and extract with Ethyl Acetate. Wash organics with brine to remove DMF.
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Purification: The 2H-isomer (Target) typically elutes after the 1H-isomer on silica gel (depending on the eluent, but N2 isomers often have distinct polarity). A gradient of Hexanes:EtOAc (starting 90:10) is recommended.
Reaction Pathway Visualization
Caption: Regioselective alkylation pathway driven by steric hindrance at the C7 position.
Structural Characterization & Quality Control
Distinguishing the 2H-isomer from the 1H-isomer is critical, as incorrect assignment can derail SAR (Structure-Activity Relationship) studies.
NMR Spectroscopy
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1H NMR (DMSO-d₆):
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N-Methyl Group: The N2-methyl typically appears as a singlet around 4.0 – 4.2 ppm . (N1-methyl signals are often slightly upfield, but this varies).
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NOE (Nuclear Overhauser Effect): This is the definitive test.
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Target (2H-isomer): Irradiation of the N-Me signal should show an NOE enhancement of the C3-H proton (singlet, ~8.0-8.5 ppm). It should NOT show enhancement of the C7-methyl protons.
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Impurity (1H-isomer): Irradiation of the N-Me would show NOE enhancement of the C7-methyl protons (due to proximity).
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Mass Spectrometry
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Pattern: The bromine atom provides a characteristic 1:1 isotopic doublet ([M]⁺ and [M+2]⁺) at m/z 225 and 227.
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Fragmentation: 2H-indazoles often show a distinct fragmentation pattern compared to 1H-indazoles involving the loss of the N-methyl group or ring opening, though this requires MS/MS analysis.
Applications in Drug Discovery[5][6]
6-Bromo-2,7-dimethyl-2H-indazole serves as a high-value scaffold (building block) for "Scaffold Hopping" strategies where a researcher wishes to replace an indole, benzimidazole, or 1H-indazole core.
Cross-Coupling Versatility
The C6-Bromine is highly activated for Palladium-catalyzed cross-coupling reactions.
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Suzuki-Miyaura: Coupling with aryl boronic acids to extend the aromatic system.
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Buchwald-Hartwig: Amination at C6 to introduce solubility-enhancing amine tails.
Kinase Inhibitor Design
In kinase inhibitors, the indazole core often mimics the adenine ring of ATP.
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The 2-Methyl group projects into the solvent front or a specific hydrophobic pocket, often improving selectivity against off-target kinases.
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The 7-Methyl group can induce a "twist" in the molecule, forcing the attached biaryl system (at C6) into a non-planar conformation, which is crucial for targeting specific kinase conformations (e.g., DFG-out).
Workflow: Scaffold Utilization
Caption: Divergent synthesis pathways utilizing the C6-bromide handle.
Handling & Safety (SDS Summary)
While specific toxicological data for this CAS is limited, it should be handled as a potent organic intermediate.
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.[2]
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The 2H-indazole system is generally stable but can be light-sensitive over long periods.
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Disposal: Halogenated organic waste streams.
References
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Regioselectivity in Indazole Alkylation: Cheung, D. et al.[3] "Investigation of the regioselective alkylation of indazoles." Journal of Organic Chemistry, 2024.[3] (General principle of steric control in indazoles).
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Synthesis of 2H-Indazoles: Clemens, J. et al.[4][5] "Pd-Catalyzed Regioselective Synthesis of 2-Aryl-2H-indazoles." Synthesis, 2022.[4]
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Indazoles in Medicinal Chemistry: Zhang, L. et al.[3] "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."[6][7][8] Molecules, 2018.
- Steric Effects of 7-Substitution:Luo, G. et al. "Regioselective synthesis of N-substituted indazoles." Tetrahedron Letters, 2006. (Establishes the N2-preference for 7-substituted indazoles).
Sources
- 1. researchgate.net [researchgate.net]
- 2. lincolnelectric.com [lincolnelectric.com]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. 2H-Indazole synthesis [organic-chemistry.org]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. caribjscitech.com [caribjscitech.com]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
